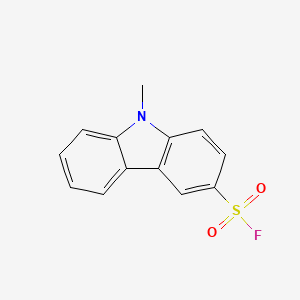

9-Methylcarbazole-3-sulfonyl fluoride

Description

9-Methylcarbazole-3-sulfonyl fluoride is a sulfonated carbazole derivative featuring a methyl group at the 9-position and a sulfonyl fluoride moiety at the 3-position. The fluoride variant is expected to share similar core properties, with differences arising from the sulfonyl group’s electronegativity and reactivity (Cl vs. F) .

Properties

IUPAC Name |

9-methylcarbazole-3-sulfonyl fluoride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10FNO2S/c1-15-12-5-3-2-4-10(12)11-8-9(18(14,16)17)6-7-13(11)15/h2-8H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRIASCUXGSBPIF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)S(=O)(=O)F)C3=CC=CC=C31 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10FNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the direct fluorosulfonylation of carbazole derivatives using fluorosulfonylating reagents such as sulfuryl fluoride gas (SO2F2) or solid reagents like FDIT and AISF . The reaction conditions often require the presence of a base and a suitable solvent to facilitate the reaction.

Industrial Production Methods: Industrial production of sulfonyl fluorides, including 9-Methylcarbazole-3-sulfonyl fluoride, can be achieved through scalable methods such as the fluoride-chloride exchange from corresponding sulfonyl chlorides . This method is advantageous due to its efficiency and the availability of starting materials.

Chemical Reactions Analysis

Types of Reactions: 9-Methylcarbazole-3-sulfonyl fluoride undergoes various chemical reactions, including:

Substitution Reactions: The sulfur-fluorine bond in sulfonyl fluorides is highly reactive and can undergo nucleophilic substitution reactions with nucleophiles such as amines, alcohols, and thiols.

Oxidation and Reduction Reactions: The carbazole moiety can participate in oxidation and reduction reactions, altering the electronic properties of the compound.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols, often in the presence of a base such as triethylamine.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

Major Products:

Substitution Products: Depending on the nucleophile, products can include sulfonamides, sulfonate esters, and sulfonothioates.

Oxidation Products: Oxidation of the carbazole moiety can lead to the formation of carbazole-quinones.

Scientific Research Applications

9-Methylcarbazole-3-sulfonyl fluoride has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 9-Methylcarbazole-3-sulfonyl fluoride involves its reactivity as a sulfonyl fluoride. The compound can covalently modify nucleophilic residues in proteins, such as serine, threonine, lysine, tyrosine, cysteine, and histidine . This covalent modification can inhibit enzyme activity or alter protein function, making it a valuable tool in chemical biology and drug discovery .

Comparison with Similar Compounds

Comparison with Similar Carbazole Derivatives

9-Methyl-9H-carbazole-3-sulfonyl chloride

- Structure : Methyl group (C9), sulfonyl chloride (C3).

- Synthesis: Not explicitly described in the evidence, but sulfonyl chlorides are typically prepared via chlorosulfonation of carbazoles.

- Molecular Weight: 279.74 g/mol (C₁₃H₁₀ClNO₂S) .

1,4-Dimethyl-3-nitro-6-(2’-fluoro-5'-methoxyphenyl)-9H-carbazole (7b)

- Structure : Nitro (C3), methoxy (C5’), fluorine (C2’), and methyl groups (C1, C4).

- Synthesis : Suzuki-Miyaura coupling using 2-fluoro-5-methoxyphenylboronic acid. Yield: 45%, mp: 240°C .

6-(4’-Methoxy-phenyl)-1,4-dimethyl-9-tert-butoxycarbonyl-9H-carbazole (9b)

- Structure : tert-Butoxycarbonyl (Boc) protection (N9), methoxyphenyl (C6), methyl groups (C1, C4).

- Synthesis : Pd-catalyzed cross-coupling with 4-iodoanisole. Yield: 70%, mp: 122°C .

Bicarbazole Derivatives (3a-b, 4a-b)

- Structure : Ethynyl-linked carbazoles with varying alkyl chains (ethyl vs. hexyl).

- Synthesis: Sonogashira coupling and oxidative dimerization. Alkyl chain length modulates solid-state emission (e.g., 3a: ethyl, blue-green; 3b: hexyl, deep-blue) .

Physical and Spectral Properties

Key Observations:

- Substituent Effects : Electron-withdrawing groups (e.g., nitro in 7b) increase melting points compared to Boc-protected (9b) or alkylated derivatives (3a-b).

Reactivity and Functionalization

- Sulfonyl Chloride vs. Fluoride : Sulfonyl chlorides (e.g., 9-methylcarbazole-3-sulfonyl chloride) are typically more reactive in nucleophilic substitutions (e.g., forming sulfonamides), whereas fluorides are more hydrolytically stable and used in "click" chemistry .

- Cross-Coupling Efficiency: Pd-catalyzed reactions (e.g., Suzuki, Sonogashira) yield carbazoles with aryl or alkynyl groups (45–90% yields), influenced by steric and electronic factors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.